4,4'-Dithiodibutanoate
Description
4,4'-Dithiodibutanoate is a disulfide-containing compound formed by the oxidation of two 4-sulfanylbutanoate molecules. Its structure features a disulfide (-S-S-) bridge connecting two butanoate moieties at their terminal carbon positions (C4). This redox-active compound plays a role in biochemical pathways, particularly in bacterial systems such as Rhodococcus erythropolis MI2, where it serves as a substrate for the enzyme 4,4′-dithiodibutanoate disulfide reductase (EC 1.8.1.20) . The enzyme catalyzes the reduction of 4,4'-dithiodibutanoate to 4-sulfanylbutanoate using NAD+ as a cofactor, highlighting its significance in sulfur metabolism and redox homeostasis .
The compound’s disulfide bond confers unique reactivity, enabling dynamic thiol-disulfide exchange reactions. This property is critical in biological systems for regulating protein structure and enzymatic activity. Industrially, disulfide-containing compounds are explored for applications in drug delivery and biodegradable materials, though 4,4'-dithiodibutanoate’s specific uses remain understudied compared to aromatic analogs.
Properties
Molecular Formula |
C8H12O4S2-2 |
|---|---|
Molecular Weight |
236.3 g/mol |
IUPAC Name |
4-(3-carboxylatopropyldisulfanyl)butanoate |
InChI |
InChI=1S/C8H14O4S2/c9-7(10)3-1-5-13-14-6-2-4-8(11)12/h1-6H2,(H,9,10)(H,11,12)/p-2 |
InChI Key |
YYSCJLLOWOUSHH-UHFFFAOYSA-L |
SMILES |
C(CC(=O)[O-])CSSCCCC(=O)[O-] |
Canonical SMILES |
C(CC(=O)[O-])CSSCCCC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity and Stability
- 4,4'-Dithiodibutanoate: The disulfide bond enables reversible redox reactions, making it suitable for applications requiring dynamic bonding (e.g., drug delivery systems). However, it is less stable under reducing conditions compared to sulfonyl or isopropylidene-linked compounds .
- 4,4'-Sulfonyldiphenol: The sulfonyl group (-SO₂-) provides exceptional thermal and chemical stability, ideal for high-performance polymers like polysulfones.
- 4,4'-(Propane-2,2-diyl)diphenol: The isopropylidene bridge offers rigidity and stability, but its use in consumer plastics (e.g., polycarbonates) is controversial due to endocrine-disrupting effects .
Additional Comparators
- Dimethyl 4,4'-Biphenyldicarboxylate (): An aromatic ester with applications in organic synthesis. Its carboxylate esters lack redox activity but offer hydrolytic stability, contrasting with 4,4'-dithiodibutanoate’s dynamic disulfide .
- 4,4-Dichlorobutan-2-one (): A halogenated ketone unrelated structurally but included here due to its 4,4-substitution pattern. Its reactivity centers on electrophilic chlorine atoms, making it a precursor in agrochemical synthesis .
Research Findings and Data Gaps
- Toxicity Data: While 4,4'-(propane-2,2-diyl)diphenol has well-documented endocrine effects , 4,4'-dithiodibutanoate’s toxicological profile remains uncharacterized.
- Industrial Potential: The disulfide’s redox activity could be leveraged in stimuli-responsive materials, though scalability and stability challenges persist.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
